molecular formula C34H28O10 B12911223 Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate

Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate

Cat. No.: B12911223
M. Wt: 596.6 g/mol
InChI Key: ZYJUUZKDMZKDIS-DYKCOLQBSA-N
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Description

Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate: is a derivative of fructose, a simple sugar This compound is characterized by the presence of four benzoyl groups attached to the fructofuranose ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate typically involves the benzoylation of Beta-D-fructofuranose. The reaction is carried out using benzoyl chloride in the presence of a base such as pyridine. The reaction conditions include maintaining a controlled temperature and ensuring anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Beta-D-fructofuranose with different functional groups replacing the benzoyl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate involves its interaction with specific molecular targets. The benzoyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, including those involved in carbohydrate metabolism and signal transduction .

Comparison with Similar Compounds

Uniqueness: Beta-D-fructofuranose, 1,3,4,6-tetrabenzoate is unique due to its specific benzoylation pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C34H28O10

Molecular Weight

596.6 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-(benzoyloxymethyl)-5-hydroxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C34H28O10/c35-30(23-13-5-1-6-14-23)40-21-27-28(42-32(37)25-17-9-3-10-18-25)29(43-33(38)26-19-11-4-12-20-26)34(39,44-27)22-41-31(36)24-15-7-2-8-16-24/h1-20,27-29,39H,21-22H2/t27-,28-,29+,34-/m1/s1

InChI Key

ZYJUUZKDMZKDIS-DYKCOLQBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@](O2)(COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)(COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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